3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone
Description
3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone (molecular formula: C₁₆H₁₄ClFOS, molecular weight: 308.80 g/mol) is a halogenated aromatic ketone characterized by a propiophenone backbone with chloro and fluoro substituents at the 3' and 5' positions, respectively, and a 2,6-dimethylphenyl group at the 3-position . The 2,6-dimethylphenyl group imparts significant steric hindrance and symmetry, influencing its chemical stability and reactivity.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYLRAHZWOZUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644806 | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-14-1 | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Substituent Positional Isomers: 3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone
A key positional isomer, 3'-chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone (CAS: 2007916-01-8), differs in the substitution pattern of the dimethylphenyl group (3,4-dimethyl vs. 2,6-dimethyl) .
| Property | Target Compound | 3,4-Dimethylphenyl Analog |
|---|---|---|
| Substituent Positions | 2,6-dimethylphenyl | 3,4-dimethylphenyl |
| Steric Effects | Symmetric, reduced steric strain | Asymmetric, higher steric strain |
| Electronic Effects | Electron-donating methyl groups at meta positions | Electron-donating groups at para and ortho positions |
| Stability | Likely higher due to symmetry | Potentially lower due to steric clash |
The 2,6-dimethyl configuration in the target compound enhances symmetry, minimizing steric interactions between substituents and the ketone group. In contrast, the 3,4-isomer’s asymmetry may reduce stability during synthesis or storage .
Functional Group Variants: 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone
Replacing the 2,6-dimethylphenyl group with a 4-thiomethylphenyl moiety (CAS: 898781-63-0) introduces a sulfur atom, altering electronic and physical properties .
| Property | Target Compound | 4-Thiomethylphenyl Analog |
|---|---|---|
| Functional Group | Methyl (CH₃) | Thiomethyl (SCH₃) |
| Electronegativity | Lower (C-H bond) | Higher (S atom) |
| Reactivity | Less polarizable | Enhanced nucleophilic potential |
| Molecular Weight | 308.80 g/mol | 308.80 g/mol |
However, sulfur’s larger atomic radius may reduce solubility in nonpolar solvents compared to the target compound .
Polar Derivatives: 3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol
This phenolic derivative (CAS: 1261960-75-1) replaces the propiophenone backbone with a phenolic ring and adds a methoxy group, drastically altering polarity .
| Property | Target Compound | Phenolic Analog |
|---|---|---|
| Key Groups | Chloro, fluoro, methyl | Chloro, fluoro, hydroxyl, methoxy |
| Polarity | Lipophilic | Hydrophilic |
| Hydrogen Bonding | Limited | Significant (via -OH and -OCH₃) |
| Applications | Likely industrial intermediates | Potential pharmaceutical use |
The phenolic analog’s hydroxyl and methoxy groups enhance solubility in aqueous media, making it suitable for biological applications. In contrast, the target compound’s lipophilicity favors lipid-based systems .
Data Tables for Quick Comparison
Table 1: Structural and Electronic Properties
| Compound | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2,6-dimethylphenyl | Cl, F, ketone | 308.80 |
| 3,4-Dimethylphenyl Analog | 3,4-dimethylphenyl | Cl, F, ketone | Not reported |
| 4-Thiomethylphenyl Analog | 4-thiomethylphenyl | Cl, F, ketone | 308.80 |
| Phenolic Analog | 3-Cl-5-F-phenyl, 5-OCH₃ | -OH, -OCH₃ | Varies by derivative |
Table 2: Solubility and Reactivity
| Compound | Solubility Profile | Reactivity at Ketone |
|---|---|---|
| Target Compound | Lipophilic solvents | Moderate |
| 4-Thiomethylphenyl Analog | Moderate in polar solvents | High |
| Phenolic Analog | Aqueous solvents | Low (due to -OH) |
Biological Activity
3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone (CAS No. 898755-14-1) is a synthetic organic compound belonging to the class of substituted propiophenones. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
- Molecular Formula : C17H16ClFO
- Molecular Weight : 290.76 g/mol
- IUPAC Name : 1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)-1-propanone
- Purity : 97% .
The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets due to its substituents that can influence electronic properties and steric effects. The presence of electron-withdrawing groups like chlorine and fluorine can enhance binding affinity to target enzymes through hydrogen bonding and electrostatic interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of halogen atoms can enhance the radical scavenging ability, making it a candidate for further studies in oxidative stress-related conditions.
Enzyme Inhibition
Recent studies have shown that structurally related compounds can act as inhibitors for various enzymes:
- α-Glucosidase Inhibition : Compounds with similar substituents have demonstrated potent inhibitory effects against α-glucosidase, which is critical in managing postprandial blood glucose levels. The IC50 values reported for related compounds range from 2.50 µM to 31.40 µM, suggesting that modifications in substituents significantly affect enzyme inhibition potency .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 6 | 2.50 ± 0.30 | α-Glucosidase |
| Compound 7 | 3.20 ± 0.10 | α-Glucosidase |
| Acarbose | 5.30 ± 0.30 | α-Glucosidase |
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of various derivatives of propiophenones, including those with chlorinated and fluorinated moieties:
- A study indicated that a structurally similar compound demonstrated significant inhibition against urease and α-glucosidase enzymes, suggesting that the presence of halogens enhances biological activity through improved binding interactions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Electron-Withdrawing Groups : The presence of fluorine and chlorine increases the acidity of adjacent hydrogen atoms, enhancing binding affinity.
- Steric Hindrance : The positioning of methyl groups on the phenyl ring affects the spatial orientation and accessibility to enzyme active sites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone?
- Methodology : A plausible approach involves Friedel-Crafts acylation, where 2,6-dimethylbenzene reacts with a chloro-fluoro-substituted propanoyl chloride derivative. Precursors like 3-chloro-5-fluorobenzaldehyde (CAS 90390-49-1, ) or 2,6-dichloro-3-fluoroacetophenone ( ) may serve as intermediates. Purification typically employs column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Confirm purity via HPLC (>97% by HPLC, as in ).
Q. How should researchers characterize the compound’s structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., distinguishing 3'-chloro and 5'-fluoro groups).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., CHClFO as in ).
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in triazole derivatives ().
Q. What safety protocols are critical during handling?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) due to unknown chronic toxicity ().
- Follow waste disposal guidelines: Segregate halogenated waste and collaborate with certified disposal agencies ( ).
- Monitor airborne concentrations using PAC criteria (e.g., PAC-1: 2.1 mg/m³ for similar chlorophenols, ).
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Perform 2D NMR (COSY, NOESY) to resolve overlapping signals caused by aromatic substituents.
- Compare with structurally analogous compounds (e.g., 3-(3-Chloro-5-fluorophenyl)-1-propene, ).
- Validate via computational chemistry : Simulate NMR spectra using DFT-based tools (e.g., Gaussian) to match experimental data.
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts efficiency.
- Solvent optimization : Use dichloromethane or nitrobenzene for improved acylation kinetics.
- Process monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., ketone intermediates in ).
Q. How to assess ecological risks when toxicity data is unavailable?
- Methodology :
- Read-across analysis : Compare with structurally similar compounds (e.g., 3-Chlorophenanthrene, ) to estimate persistence or bioaccumulation.
- In silico modeling : Use tools like EPI Suite to predict biodegradation ( ).
- Microtox assays : Conduct acute toxicity tests on Vibrio fischeri as a preliminary ecotoxicological screen.
Q. What computational methods validate the compound’s electronic properties for material science applications?
- Methodology :
- DFT calculations : Analyze HOMO-LUMO gaps and dipole moments using software like ORCA or NWChem (e.g., PubChem data in ).
- Molecular docking : Study interactions with biological targets if applicable (e.g., triazole derivatives in ).
Data Contradiction and Resolution
Q. How to address conflicting crystallographic and spectroscopic data for the compound’s conformation?
- Methodology :
- Re-examine crystallization conditions : Solvent polarity and temperature may induce conformational polymorphism ().
- Use variable-temperature NMR to probe dynamic behavior in solution.
- Cross-reference with solid-state NMR or PXRD to reconcile differences between solution and solid-state structures.
Methodological Tables
Table 1 : Key Spectral Benchmarks for Structural Validation
| Technique | Expected Data | Reference |
|---|---|---|
| H NMR | δ 2.35 (s, 6H, CH), δ 7.2–7.8 (m, aromatic H) | |
| HRMS | [M+H] m/z 294.05 (CHClFO) | |
| IR | 1680 cm (C=O stretch) |
Table 2 : Ecotoxicological Risk Assessment Workflow
| Step | Method | Purpose |
|---|---|---|
| 1 | Read-across analysis ( ) | Estimate persistence/toxicity |
| 2 | EPI Suite prediction | Model biodegradation pathways |
| 3 | Microtox assay () | Acute toxicity screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
